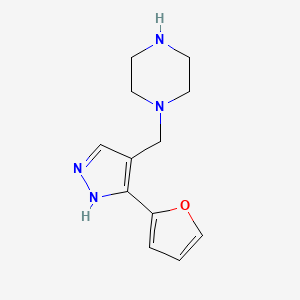

1-((3-(furan-2-yl)-1H-pyrazol-4-yl)methyl)piperazine

Descripción

Propiedades

IUPAC Name |

1-[[5-(furan-2-yl)-1H-pyrazol-4-yl]methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O/c1-2-11(17-7-1)12-10(8-14-15-12)9-16-5-3-13-4-6-16/h1-2,7-8,13H,3-6,9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFBKCNVBSNRRSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=C(NN=C2)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

in vitro binding affinity of 1-((3-(furan-2-yl)-1H-pyrazol-4-yl)methyl)piperazine

An In-Depth Technical Guide to the In Vitro Binding Affinity of 1-((3-(furan-2-yl)-1H-pyrazol-4-yl)methyl)piperazine

Authored by a Senior Application Scientist

Foreword: Charting the Molecular Interactions of a Novel Heterocycle

The compound 1-((3-(furan-2-yl)-1H-pyrazol-4-yl)methyl)piperazine stands as a compelling scaffold in modern medicinal chemistry. Its constituent moieties—the furan, pyrazole, and piperazine rings—are well-established pharmacophores, each contributing to a rich history of biologically active agents.[1][2][3][4][5][6][7] The furan-pyrazole core, for instance, is explored for its potential in oncology, inflammation, and neurodegenerative diseases, while the piperazine group is a classic component of many CNS-active and antihistaminic drugs.[8][9][10][11] The convergence of these fragments into a single molecular entity necessitates a thorough and rigorous characterization of its biological targets to unlock its therapeutic potential.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals dedicated to elucidating the in vitro binding affinity of this molecule. As a Senior Application Scientist, my objective is not merely to present a list of protocols, but to provide a logical framework for experimental design, rooted in biophysical principles and field-proven insights. We will explore the "why" behind each technique, ensuring that every experimental step is part of a self-validating system to produce robust, reproducible, and meaningful data. This document is structured to empower you to move from theoretical interest to actionable, data-driven insights into the molecular behavior of 1-((3-(furan-2-yl)-1H-pyrazol-4-yl)methyl)piperazine.

The Foundational Importance of Binding Affinity in Drug Discovery

Before delving into specific methodologies, it is crucial to appreciate the central role of binding affinity in the drug discovery cascade.[12][13] Binding affinity, typically quantified by the dissociation constant (Kd), is a measure of the strength of the interaction between a ligand (our compound) and its molecular target (e.g., a receptor or enzyme). A low Kd value signifies a high affinity, meaning the compound binds tightly to its target at lower concentrations.

This single parameter has profound implications:

-

Potency and Efficacy: High affinity is often a prerequisite for high potency, allowing for therapeutic effects at lower, safer doses.[14]

-

Selectivity: By comparing the binding affinity across a panel of targets, we can determine the compound's selectivity profile. High selectivity is critical for minimizing off-target effects and reducing the potential for adverse drug reactions.

-

Structure-Activity Relationship (SAR): Affinity data is the cornerstone of SAR studies, guiding medicinal chemists in optimizing the molecular structure to enhance potency and selectivity.[14]

The journey to characterize 1-((3-(furan-2-yl)-1H-pyrazol-4-yl)methyl)piperazine begins with the selection of appropriate, high-quality assays to measure this fundamental parameter.

Strategic Selection of Binding Affinity Assays

No single assay is universally superior; the choice depends on the nature of the target, the availability of reagents, and the specific questions being asked (e.g., high-throughput screening vs. detailed thermodynamic profiling). We will focus on four gold-standard techniques that offer a comprehensive toolkit for characterizing our compound.

| Assay Technique | Principle | Key Outputs | Throughput | Label Requirement |

| Radioligand Binding Assay | Competition between a radiolabeled ligand and the test compound for the target. | Ki, Bmax | High | Radiolabel |

| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding. | Kd, ΔH, ΔS, Stoichiometry (n) | Low | Label-free |

| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding to an immobilized target. | Kd, kon, koff | Medium | Label-free |

| Fluorescence Polarization (FP) | Measures changes in the rotational speed of a fluorescently labeled ligand. | Kd, IC50 | High | Fluorescent label |

Radioligand Binding Assays: The Classic Gold Standard

Radioligand binding assays are among the most robust and sensitive methods for quantifying ligand-receptor interactions, especially for membrane-bound targets like G-protein coupled receptors (GPCRs).[15][16][17] They are often considered the benchmark against which other binding assays are compared.

Expertise & Causality: The Principle of Competitive Binding

The most common format for SAR studies is the competitive binding assay.[15][17] Here, we measure the ability of our unlabeled test compound, 1-((3-(furan-2-yl)-1H-pyrazol-4-yl)methyl)piperazine, to displace a known radiolabeled ligand that has high affinity and specificity for the target receptor. The amount of radioactivity detected is inversely proportional to the affinity of our test compound.

This competitive approach is powerful because it does not require radiolabeling of the novel compound, which can be a complex and costly process. It allows us to determine the inhibitory constant (Ki), a measure of the compound's affinity for the receptor.

A Self-Validating Protocol: Competitive Radioligand Binding Assay

This protocol is designed to ensure data integrity through appropriate controls.

Objective: To determine the Ki of 1-((3-(furan-2-yl)-1H-pyrazol-4-yl)methyl)piperazine for a target receptor.

Materials:

-

Target Source: Membrane preparation from cells or tissues expressing the receptor of interest.

-

Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with known high affinity for the target.

-

Test Compound: 1-((3-(furan-2-yl)-1H-pyrazol-4-yl)methyl)piperazine, dissolved in a suitable solvent (e.g., DMSO).

-

Binding Buffer: A buffer that maintains the physiological integrity of the receptor.[16]

-

Filtration System: A multi-well plate harvester with glass fiber filters.[15]

-

Scintillation Counter: To measure radioactivity.

Step-by-Step Methodology:

-

Preparation of Reagents:

-

Prepare serial dilutions of the test compound. A typical range would be from 100 µM down to 10 pM.

-

Dilute the radioligand in binding buffer to a concentration typically at or below its Kd value. This maximizes the assay's sensitivity to competition.

-

Prepare the membrane suspension in binding buffer.

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add membrane suspension, radioligand, and binding buffer. These wells measure the maximum binding of the radioligand.

-

Non-specific Binding (NSB): Add membrane suspension, radioligand, and a high concentration of a known, unlabeled competitor (a "cold" ligand). This determines the amount of radioligand that binds to non-receptor components (e.g., the filter).

-

Competition Binding: Add membrane suspension, radioligand, and the various concentrations of your test compound.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium. This time should be determined in preliminary kinetic experiments.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester.[15] The filters will trap the membranes (and thus the receptor-bound radioligand), while the unbound radioligand passes through.

-

Washing: Quickly wash the filters with ice-cold binding buffer to remove any remaining free radioligand. This step is critical and must be rapid to prevent dissociation of the bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis and Interpretation

-

Calculate Specific Binding: For each concentration of the test compound, subtract the average CPM from the NSB wells from the CPM of the competition wells.

-

Generate a Competition Curve: Plot the specific binding (as a percentage of the total specific binding without a competitor) against the logarithm of the test compound concentration. The resulting curve should be sigmoidal.

-

Determine IC50: Use non-linear regression analysis to fit the data and determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[18]

-

Calculate Ki: Convert the IC50 to a Ki value using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

Where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand.

Visualization of the Workflow

Caption: Workflow for a competitive radioligand binding assay.

Isothermal Titration Calorimetry (ITC): A Thermodynamic Deep Dive

ITC stands out as the "gold standard" for characterizing binding interactions because it directly measures the heat released or absorbed during the binding event.[19][20] This allows for a complete thermodynamic profiling of the interaction in a single, label-free experiment.[21]

Expertise & Causality: The Principle of Heat Measurement

Every binding event has a unique thermodynamic signature. ITC instruments consist of two highly sensitive cells—a reference cell and a sample cell—within an adiabatic jacket.[22] The test compound is titrated from a syringe into the sample cell containing the target protein. If the binding is exothermic, the sample cell becomes warmer, and the instrument applies cooling power to maintain the same temperature as the reference cell. If endothermic, heating power is applied. This power differential is what is measured.[22] By integrating the heat change after each injection, we can determine all the key binding parameters.[21]

A Self-Validating Protocol: ITC Experiment

Objective: To determine the Kd, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction between 1-((3-(furan-2-yl)-1H-pyrazol-4-yl)methyl)piperazine and a purified target protein.

Materials:

-

Target Protein: Highly purified (>95%) and correctly folded protein in a suitable buffer.

-

Test Compound: Accurately weighed and dissolved in the exact same buffer as the protein.

-

ITC Instrument: e.g., MicroCal PEAQ-ITC.

Step-by-Step Methodology:

-

Sample Preparation (Critical Step):

-

Dialyze the protein extensively against the final ITC buffer.

-

Dissolve the test compound in the final dialysis buffer. A slight buffer mismatch can create large heat of dilution artifacts, obscuring the binding signal.

-

Degas both the protein and compound solutions immediately before the experiment to prevent air bubbles in the cells.

-

-

Loading the Instrument:

-

Load the target protein into the sample cell.

-

Load the test compound into the titration syringe. The concentration of the compound should ideally be 10-20 times that of the protein to ensure saturation is reached.[14]

-

-

Experimental Setup:

-

Set the cell temperature, stirring speed, and injection parameters (volume and spacing).

-

Perform an initial control titration of the compound into the buffer-filled cell to measure the heat of dilution. This will be subtracted from the main experiment's data.

-

-

Titration:

-

The instrument automatically injects small aliquots of the compound into the protein solution.

-

After each injection, the heat change is measured and integrated until the signal returns to baseline.

-

The titration continues until the binding sites on the protein are saturated, at which point the heat signal diminishes to the heat of dilution.

-

Data Analysis and Interpretation

The output is a two-panel plot:

-

Top Panel (Raw Data): Shows the heat pulses (in µcal/sec) for each injection over time.

-

Bottom Panel (Binding Isotherm): Shows the integrated heat (in kcal/mol) per injection, plotted against the molar ratio of ligand to protein.

This binding isotherm is then fitted to a suitable binding model (e.g., a one-site model) using non-linear regression.[21] The fit directly yields:

-

Ka (Association Constant): The inverse of Kd.

-

ΔH (Enthalpy Change): The magnitude of the heat change upon binding.

-

n (Stoichiometry): The molar ratio of compound to protein in the complex.

From these, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated:

-

ΔG = -RT ln(Ka)

-

ΔG = ΔH - TΔS

This provides a complete thermodynamic profile, offering deep insights into the driving forces of the interaction (e.g., whether it is enthalpy- or entropy-driven).

Visualization of the ITC Process

Caption: The experimental and analytical workflow for Isothermal Titration Calorimetry.

Surface Plasmon Resonance (SPR): Real-Time Kinetic Analysis

SPR is a powerful, label-free optical technique that provides real-time data on molecular interactions.[23][24] This allows for the determination of not only the binding affinity (Kd) but also the kinetic rate constants for association (kon) and dissociation (koff).

Expertise & Causality: The Principle of Refractive Index Change

In an SPR experiment, one molecule (the "ligand," which in this context is typically the target protein) is immobilized on a gold-coated sensor chip.[23][25] The other molecule (the "analyte," our test compound) is flowed over the surface in a microfluidic system.[26] Polarized light is directed at the underside of the chip, creating an evanescent wave of surface plasmons on the gold film. When the analyte binds to the immobilized ligand, the accumulation of mass on the surface causes a change in the local refractive index, which alters the resonance angle of the reflected light.[27] This change is detected in real-time and is proportional to the amount of bound analyte.

A Self-Validating Protocol: SPR Kinetic Analysis

Objective: To determine the kon, koff, and Kd for the interaction between 1-((3-(furan-2-yl)-1H-pyrazol-4-yl)methyl)piperazine and an immobilized target protein.

Materials:

-

Target Protein: Purified protein suitable for immobilization.

-

Test Compound: A series of precise dilutions in running buffer.

-

SPR Instrument: e.g., Biacore or Cytiva systems.

-

Sensor Chip: A chip with a suitable surface chemistry for immobilizing the protein (e.g., CM5 chip for amine coupling).

-

Running Buffer: A buffer optimized for the interaction, filtered and degassed.

Step-by-Step Methodology:

-

Immobilization:

-

The target protein is covalently attached to the sensor chip surface. A reference flow cell is typically prepared on the same chip (e.g., by activating and blocking without adding protein) to subtract bulk refractive index changes and non-specific binding.

-

-

Kinetic Analysis Cycle:

-

Association: A specific concentration of the test compound is injected and flows over the sensor surface. The binding is monitored in real-time, generating an association curve.

-

Dissociation: The compound solution is replaced with running buffer. The dissociation of the compound from the target is monitored, generating a dissociation curve.

-

Regeneration: A pulse of a harsh solution (e.g., low pH or high salt) is injected to remove all bound compound, returning the surface to its baseline state for the next cycle.

-

-

Experiment Execution: This cycle is repeated for a range of concentrations of the test compound. A "zero concentration" (buffer only) injection is also included for double referencing.

Data Analysis and Interpretation

The output is a series of sensorgrams, which are plots of the response (in Resonance Units, RU) versus time.

-

Data Processing: The data is processed by subtracting the signal from the reference channel and the buffer-only injection.

-

Kinetic Fitting: The association and dissociation phases of the processed sensorgrams are globally fitted to a kinetic model (e.g., a 1:1 Langmuir binding model).

-

Determine Rate Constants: The fitting algorithm calculates the best-fit values for:

-

kon (Association Rate Constant): How quickly the compound binds to the target (units: M⁻¹s⁻¹).

-

koff (Dissociation Rate Constant): How quickly the compound dissociates from the target (units: s⁻¹).

-

-

Calculate Kd: The equilibrium dissociation constant is calculated from the ratio of the rate constants:

Kd = koff / kon

This kinetic information is invaluable for lead optimization, as compounds with the same affinity can have vastly different kinetic profiles (e.g., a fast-on/fast-off compound vs. a slow-on/slow-off compound), which can have significant implications for their in vivo pharmacology.

Visualization of the SPR Cycle

Caption: A typical cycle in a Surface Plasmon Resonance (SPR) experiment.

Fluorescence Polarization (FP): A Homogeneous High-Throughput Solution

FP is a solution-based technique that is particularly well-suited for high-throughput screening (HTS) and for studying protein-protein or protein-small molecule interactions in a homogeneous format (i.e., no separation steps required).[28][29]

Expertise & Causality: The Principle of Molecular Rotation

The assay relies on a fluorescently labeled tracer molecule (a "probe") that binds to the target protein.[28] When this small fluorescent probe is excited with plane-polarized light, it tumbles rapidly in solution before it emits light, and the emitted light is largely depolarized. However, when the probe binds to the much larger target protein, its rotation slows down significantly. As a result, when it is excited with polarized light, the light it emits remains highly polarized.

In a competitive FP assay, our unlabeled test compound competes with the fluorescent probe for binding to the target. As the concentration of the test compound increases, it displaces the probe, which is then free to tumble rapidly again, leading to a decrease in the measured fluorescence polarization.[29]

A Self-Validating Protocol: Competitive FP Assay

Objective: To determine the IC50 (and subsequently the Ki) of 1-((3-(furan-2-yl)-1H-pyrazol-4-yl)methyl)piperazine by its ability to displace a fluorescent probe from a target protein.

Materials:

-

Target Protein: Purified protein.

-

Fluorescent Probe: A ligand for the target that has been conjugated to a fluorophore (e.g., fluorescein).

-

Test Compound: Serial dilutions of 1-((3-(furan-2-yl)-1H-pyrazol-4-yl)methyl)piperazine.

-

Assay Buffer: Optimized for the binding interaction.

-

Plate Reader: Capable of measuring fluorescence polarization.

Step-by-Step Methodology:

-

Assay Development:

-

First, determine the optimal concentrations of the target protein and the fluorescent probe. This is done by titrating the protein against a fixed concentration of the probe to generate a binding curve and identify a protein concentration that gives a robust signal window.

-

-

Assay Setup (in a low-volume black plate, e.g., 384-well):

-

"Low mP" Control: Add probe and buffer only (represents the depolarized signal).

-

"High mP" Control: Add probe and the optimal concentration of the target protein (represents the polarized signal).

-

Competition Wells: Add the probe, target protein, and serial dilutions of the test compound.

-

-

Incubation: Incubate the plate for a set period to allow the reaction to reach equilibrium.

-

Measurement: Read the plate on a fluorescence polarization-capable plate reader. The instrument measures the intensity of light emitted parallel and perpendicular to the excitation plane and calculates the polarization (typically in milli-polarization units, mP).

Data Analysis and Interpretation

-

Generate a Competition Curve: Plot the mP values against the logarithm of the test compound concentration.

-

Determine IC50: Use a four-parameter logistic model to fit the curve and calculate the IC50 value.[30]

-

Calculate Ki: The Ki can be calculated using a variation of the Cheng-Prusoff equation, adapted for FP assays.[30]

The quality and robustness of an FP assay for HTS are often assessed by calculating the Z'-factor, which takes into account the signal window and the standard deviation of the high and low controls. A Z'-factor > 0.5 indicates an excellent assay.[30]

Visualization of the FP Principle

Caption: The core principle of a competitive Fluorescence Polarization assay.

Conclusion: Building a Comprehensive Binding Profile

The characterization of 1-((3-(furan-2-yl)-1H-pyrazol-4-yl)methyl)piperazine requires a multi-faceted approach. No single experiment tells the whole story. A robust strategy would involve:

-

Initial Screening: Using a high-throughput method like Fluorescence Polarization or a targeted Radioligand Binding Assay to identify which targets the compound binds to from a panel of likely candidates (e.g., kinases, GPCRs).

-

Affinity Confirmation and Kinetic Profiling: For confirmed "hits," employing Surface Plasmon Resonance to validate the affinity and, crucially, to understand the kinetics of the interaction (kon and koff).

-

Thermodynamic Characterization: For the highest priority target(s), using Isothermal Titration Calorimetry to obtain a complete thermodynamic profile, which provides invaluable information for guiding lead optimization.

By systematically applying these orthogonal, self-validating techniques, researchers can build a high-confidence, in-depth understanding of the . This foundational knowledge is the bedrock upon which successful drug development programs are built, transforming a promising molecule into a potential therapeutic.

References

- PubMed. (n.d.). Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro.

- Malvern Panalytical. (n.d.). Isothermal Titration Calorimetry | Biomolecular Interactions Analysis.

- TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research.

- deNOVO Biolabs. (2025, June 11). How does SPR work in Drug Discovery?.

- Malvern Panalytical. (2016, February 18). Isothermal Titration Calorimetry.

- BioAscent. (n.d.). Surface Plasmon Resonance (SPR) & Biophysics.

- MDPI. (2025, November 23). A Tutorial Review on Surface Plasmon Resonance Biosensors: Applications in Biomedicine.

- Wikipedia. (n.d.). Isothermal titration calorimetry.

- Gifford Bioscience. (n.d.). Radioligand Binding Assay.

- PubMed. (2014, January 15). Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery.

- Charles River Laboratories. (n.d.). Surface Plasmon Resonance (SPR) Assay.

- Wiley Online Library. (n.d.). Radioligand binding methods: practical guide and tips.

- PMC. (n.d.). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1.

- Oncodesign Services. (n.d.). Radioligand Binding Assays: A Lost Art in Drug Discovery?.

- Molecular Devices. (2026, March 19). Fluorescence Polarization (FP).

- Creative Bioarray. (n.d.). Radioligand Binding Assay.

- World Scientific Publishing. (n.d.). An approach to computer analysis of the ligand binding assay data on example of radioligand assay data. Journal of Bioinformatics and Computational Biology.

- BellBrook Labs. (2025, November 17). From Lab to Lead: Using Fluorescence Polarization in Drug Development.

- International Biopharmaceutical Industry. (n.d.). How to Develop a Successful in vitro Screening Strategy.

- EMMA International. (2024, March 4). Designing Pharmacology Studies: A Blueprint for Drug Development Success.

- ResearchGate. (n.d.). Synthetic route for the preparation of 1-{[3-(furan-2-yl) -. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-KKgratCupThzsZdDwYDdNFxv-0W-8eGXfAffBcY2gTroJQgdrsDo-7_e90DW768mdqPorFdbGbQgmUaBuYmWp-FMjeklvtFNjVXSB1goVMebTIb2Q3_FFYrETguNNG_mgVvqDhwjKwzIodhfcZHYtKWUFINuKKqM6fg9m0n5Iiq9-9U0AA-ggqT4erSC-MN1D38U

- ResearchGate. (n.d.). (PDF) Design, synthesis and pharmacological evaluation of some novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}.

- Frontiers. (2021, May 9). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations.

- MDPI. (2023, August 12). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.

- MDPI. (2025, January 17). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review.

- Academic Strive. (2024, May 30). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review.

- Dove Press. (n.d.). Novel furan-2-yl-1H-pyrazoles possess inhibitory activity against α-synuclein aggregation.

- Journal of Drug Delivery and Therapeutics. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.

- Organic Chemistry Portal. (n.d.). Synthesis of piperazines.

- ResearchGate. (2016, December 8). (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD.

- MDPI. (2025, July 3). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. academicstrive.com [academicstrive.com]

- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 5. Piperazine synthesis [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. research-repository.griffith.edu.au [research-repository.griffith.edu.au]

- 12. international-biopharma.com [international-biopharma.com]

- 13. emmainternational.com [emmainternational.com]

- 14. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]

- 17. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 18. worldscientific.com [worldscientific.com]

- 19. Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Isothermal Titration Calorimetry | Malvern Panalytical [malvernpanalytical.com]

- 21. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]

- 22. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]

- 23. denovobiolabs.com [denovobiolabs.com]

- 24. Ligand Binding Assay Services | BioAscent | Drug Discovery CRO - BioAscent | Integrated Drug Discovery Services" [bioascent.com]

- 25. Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. criver.com [criver.com]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]

- 29. bellbrooklabs.com [bellbrooklabs.com]

- 30. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]

Blood-Brain Barrier Permeability of 1-((3-(furan-2-yl)-1H-pyrazol-4-yl)methyl)piperazine: A Technical Guide

Executive Summary

The development of neurotherapeutics requires molecular scaffolds that can successfully navigate the blood-brain barrier (BBB) while maintaining high target affinity. The compound 1-((3-(furan-2-yl)-1H-pyrazol-4-yl)methyl)piperazine (CAS: 1525666-86-7) represents a highly versatile chemical building block in central nervous system (CNS) drug discovery[1]. Furan-2-yl-1H-pyrazole derivatives have recently demonstrated profound efficacy in disrupting α -synuclein aggregation—a hallmark of Parkinson's disease and other proteopathic neurodegenerative disorders—with potencies rivaling established clinical candidates like anle138b[2].

However, the addition of a methylpiperazine moiety to the furan-pyrazole core fundamentally alters the molecule's pharmacokinetic profile. While it drastically improves aqueous solubility and allows for favorable salt formation, the basic aliphatic amine introduces potential liabilities regarding BBB penetration, specifically susceptibility to active efflux transporters[3]. This whitepaper provides an in-depth, self-validating framework for evaluating the BBB permeability of this specific scaffold, bridging physicochemical theory with rigorous in vitro and in vivo experimental protocols.

Physicochemical Profiling & Predictive Permeability

As a Senior Application Scientist, the first step in evaluating any CNS-targeted scaffold is understanding the causality between its structural motifs and its permeation mechanics. The BBB is a highly selective semipermeable border characterized by tight junctions between endothelial cells, lacking fenestrations, and expressing a high density of efflux pumps[4][5].

Structural Deconstruction of the Scaffold

-

Furan Ring: Imparts necessary lipophilicity (cLogP) to drive passive transcellular diffusion across the lipid bilayer of the BBB.

-

Pyrazole Ring: Acts as a critical pharmacophore for target engagement (e.g., hydrogen bonding with protein backbones in α -synuclein)[2]. It contributes both a hydrogen bond donor (HBD) and acceptor (HBA).

-

Methylpiperazine Group: The secondary amine of the piperazine ring is highly basic (pKa ≈ 9.5). At physiological pH (7.4), this nitrogen is predominantly protonated. While this enhances solubility, cationic molecules are classic substrates for P-glycoprotein (P-gp/ABCB1), a primary efflux transporter at the BBB[6][7].

To predict baseline permeability, we benchmark the scaffold against standard CNS Multiparameter Optimization (MPO) criteria.

Table 1: Physicochemical Properties vs. CNS Ideal Space

| Property | Scaffold Estimate | CNS Ideal Range | Permeability Implication |

| Molecular Weight (MW) | 232.28 g/mol | < 400 g/mol | Excellent; small size favors passive diffusion. |

| Topological Polar Surface Area (TPSA) | ∼ 56 A˚2 | < 90 A˚2 | Optimal; low polarity prevents exclusion by the hydrophobic core of the BBB. |

| Hydrogen Bond Donors (HBD) | 2 (Pyrazole NH, Piperazine NH) | ≤ 3 | Favorable; minimizes desolvation energy required to enter the lipid bilayer. |

| Calculated LogP (cLogP) | ∼ 1.2 - 1.5 | 2.0 - 5.0 | Slightly low, but sufficient for baseline lipid partitioning. |

| Most Basic pKa | ∼ 9.5 | < 8.0 | High Risk ; protonation at pH 7.4 triggers P-gp mediated efflux. |

Mechanisms of BBB Permeation

For 1-((3-(furan-2-yl)-1H-pyrazol-4-yl)methyl)piperazine, BBB permeation is a competing kinetic process between passive transcellular diffusion (driven by the furan/pyrazole lipophilicity) and carrier-mediated efflux (driven by the protonated piperazine)[7].

Mechanistic pathways of BBB permeation and P-gp mediated efflux for the target scaffold.

In Vitro Validation: MDCK-MDR1 Assay Protocol

To empirically determine the balance between passive diffusion and active efflux, we utilize the MDCK-MDR1 permeability assay .

Causality of Model Selection: We explicitly choose Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene over standard Caco-2 cells. MDCK cells form significantly tighter junctions (lower paracellular permeability), which more accurately mimics the restrictive nature of the BBB[5][8]. Furthermore, the isolated overexpression of human P-gp allows us to definitively quantify the efflux liability of the piperazine moiety[6][7].

Step-by-Step Methodology

This protocol is designed as a self-validating system; if the internal controls fail, the data is discarded.

-

Cell Culture & Monolayer Formation: Seed MDCK-MDR1 cells onto 24-well or 96-well semi-permeable PET inserts (e.g., Millicell® or Transwell®) at a density of 3×104 cells/well. Culture for 4 days in a 5% CO2 incubator at 37°C to allow for confluent, polarized monolayer formation[5][9].

-

System Validation (Quality Control): Prior to the assay, measure the Transepithelial Electrical Resistance (TEER). The assay only proceeds if TEER > 200 Ω⋅cm2 , confirming tight junction integrity[6][9].

-

Compound Dosing: Prepare a 10 μM solution of 1-((3-(furan-2-yl)-1H-pyrazol-4-yl)methyl)piperazine in HBSS buffer (maximum 0.1% DMSO)[6][9].

-

Incubation & Sampling: Incubate for 90 to 120 minutes at 37°C on an orbital shaker (to minimize the unstirred water layer effect)[6][9]. Include Lucifer Yellow in all donor wells as a paracellular marker.

-

Quantification: Analyze the samples from both chambers using LC-MS/MS against a standard curve to determine the apparent permeability ( Papp )[6][9].

-

Post-Assay Validation: Measure Lucifer Yellow permeation. If Papp of Lucifer Yellow is > 1×10−6 cm/s, the monolayer was compromised during the assay, and results are invalid[9].

Data Interpretation:

-

Papp(A→B) : Values > 3×10−6 cm/s indicate high brain uptake potential[5].

-

Efflux Ratio (ER): Calculated as Papp(B→A)/Papp(A→B) . An ER > 2.0 indicates the compound is a P-gp substrate[6]. If the ER is high, a secondary assay using a P-gp inhibitor (e.g., Cyclosporin A) must be run to confirm P-gp specificity[5][6].

In Vivo Validation: Microdialysis and Kp,uu,brain

Historically, total brain-to-plasma ratio ( Kp,brain or logBB) was used to assess BBB penetration. However, this metric is fundamentally flawed because it includes drug bound to brain tissue and plasma proteins[10][11]. The modern gold standard is Kp,uu,brain —the ratio of unbound drug in the brain interstitial fluid (ISF) to unbound drug in plasma[3][12]. Only unbound drug can engage targets like α -synuclein[3].

Causality of Method Selection: We employ in vivo cerebral microdialysis because it allows for the direct, continuous sampling of unbound drug in the brain ISF of a living subject, providing a definitive measure of net BBB transport[10][13].

Step-by-Step Methodology

-

Surgical Implantation: Stereotaxically implant a semipermeable microdialysis probe into the striatum of a male Sprague-Dawley rat under anesthesia[10][13]. Allow 24 hours for recovery and BBB resealing.

-

Probe Calibration (Recovery): Because solute transport across the probe membrane is incomplete, determine the in vivo recovery rate using the retrodialysis method to accurately calculate true ISF concentrations[10].

-

Administration: Administer the compound via continuous intravenous (IV) infusion to achieve steady-state plasma concentrations[10].

-

Sampling: Perfuse the microdialysis probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 μL /min). Collect dialysate samples and concurrent blood samples at timed intervals[10][12].

-

Analysis: Quantify the unbound brain concentration ( Cu,brain ) from the dialysate and the unbound plasma concentration ( Cu,plasma ) using LC-MS/MS. Determine plasma protein binding ( fu,plasma ) via equilibrium dialysis[12].

Table 2: Interpretation of Kp,uu,brain Metrics

| Kp,uu,brain Value | Mechanistic Interpretation | Viability for CNS Target |

| ≈ 1.0 | Perfect passive diffusion; no net active transport. | Ideal |

| > 1.0 | Active influx transport into the brain. | Excellent |

| 0.3 - 0.9 | Moderate efflux, but sufficient unbound exposure. | Viable (Requires dose adjustment) |

| < 0.1 | Severe active efflux (P-gp/BCRP dominance). | Fail (Requires structural optimization) |

Experimental Workflow & Decision Matrix

To ensure resources are allocated efficiently, the evaluation of 1-((3-(furan-2-yl)-1H-pyrazol-4-yl)methyl)piperazine must follow a strict, gated workflow.

Self-validating experimental workflow for assessing BBB permeability and CNS drug viability.

Conclusion & Optimization Strategies

The 1-((3-(furan-2-yl)-1H-pyrazol-4-yl)methyl)piperazine scaffold holds immense promise for neurodegenerative diseases due to the target engagement capabilities of the furan-pyrazole core. However, the basic piperazine ring presents a likely hurdle for achieving an optimal Kp,uu,brain due to P-gp mediated efflux.

If the MDCK-MDR1 assay yields an Efflux Ratio > 2.0, medicinal chemistry efforts must focus on reducing the basicity of the piperazine nitrogen. Strategies include:

-

Fluorination: Adding electron-withdrawing fluorine atoms adjacent to the amine to lower the pKa.

-

Steric Hindrance: Introducing methyl groups on the piperazine ring to physically block transporter binding.

-

Isosteric Replacement: Replacing the piperazine with a less basic morpholine or a bridged bicyclic system.

By adhering to this rigorous, causality-driven testing matrix, drug development professionals can confidently validate and optimize this scaffold for central nervous system deployment.

References

-

Novel furan-2-yl-1H-pyrazoles possess inhibitory activity against α -synuclein aggregation. Griffith University. Available at:[Link]

-

Towards Improvements for Penetrating the Blood–Brain Barrier—Recent Progress from a Material and Pharmaceutical Perspective. MDPI. Available at: [Link]

-

MDCK-MDR1 Permeability Assay. AxisPharm. Available at: [Link]

-

Evaluation of the MDR-MDCK cell line as a permeability screen for blood-brain barrier. ResearchGate. Available at:[Link]

-

In-vitro MDR1-MDCKII permeability assay. Protocols.io. Available at:[Link]

-

MDR1-MDCK Permeability Assay. Creative Bioarray. Available at: [Link]

-

Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. MDPI. Available at:[Link]

-

Muscle to Brain Partitioning as Measure of Transporter-Mediated Efflux at the Rat Blood–Brain Barrier. Semantic Scholar. Available at: [Link]

-

Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery. PMC / NIH. Available at: [Link]

-

Assessing central nervous system drug delivery. Taylor & Francis. Available at: [Link]

-

Translational aspects of blood–brain barrier transport and central nervous system effects of drugs. Scholarly Publications Leiden University. Available at:[Link]

Sources

- 1. 1525666-86-7|1-((3-(Furan-2-yl)-1H-pyrazol-4-yl)methyl)piperazine|BLD Pharm [bldpharm.com]

- 2. research-repository.griffith.edu.au [research-repository.griffith.edu.au]

- 3. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. MDCK Cell Culture Protocol Using a 96-well TEER Assay System [sigmaaldrich.com]

- 9. protocols.io [protocols.io]

- 10. tandfonline.com [tandfonline.com]

- 11. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. mdpi.com [mdpi.com]

The In Vivo Metabolic Fate of 1-((3-(Furan-2-yl)-1H-pyrazol-4-yl)methyl)piperazine: A Technical Whitepaper on Structural Liabilities and Biotransformation Pathways

Executive Summary

The compound 1-((3-(furan-2-yl)-1H-pyrazol-4-yl)methyl)piperazine represents a highly functionalized scaffold frequently utilized in medicinal chemistry for its diverse biological activities. However, translating this scaffold into a viable clinical candidate requires a rigorous understanding of its in vivo metabolic fate. This whitepaper provides a comprehensive, self-validating framework for identifying and characterizing the metabolites of this compound, focusing on the mechanistic causality behind its biotransformation and the analytical workflows required to capture transient reactive intermediates.

Section 1: Mechanistic Causality of Biotransformation Pathways

The biotransformation of 1-((3-(furan-2-yl)-1H-pyrazol-4-yl)methyl)piperazine is governed by the distinct electronic and steric properties of its three core pharmacophores: the furan ring, the pyrazole core, and the piperazine moiety.

Furan Ring Bioactivation (The Toxicophore Liability)

The furan ring is highly susceptible to cytochrome P450 (predominantly CYP2E1 and CYP3A4) mediated oxidation. Rather than forming a stable epoxide, the furan ring is rapidly oxidized to a highly reactive cis-2-butene-1,4-dial (BDA) intermediate[1]. This electrophilic enedione is a known toxicophore that readily alkylates nucleophilic residues (e.g., lysine) on cellular proteins and depletes intracellular glutathione (GSH)[2]. Understanding this causality is critical; standard pharmacokinetic profiling will often show a "mass balance deficit" because this intermediate covalently binds to host tissue. Experimental designs must include nucleophilic trapping agents to capture this transient species.

Piperazine N-Dealkylation and Ring Cleavage

The piperazine ring is a basic, nitrogen-rich moiety that undergoes extensive oxidative metabolism. The primary route is CYP3A4-mediated hydrogen abstraction at the carbon α to the nitrogen (the methylene linker). This forms an unstable carbinolamine intermediate that spontaneously collapses to yield the N-dealkylated pyrazole-furan core and a free piperazine[3]. Furthermore, the piperazine ring itself can undergo N-oxidation, hydroxylation, and subsequent ring cleavage to form ethylenediamine derivatives[4].

Pyrazole Core Stability and Phase II Conjugation

Unlike furan and piperazine, the 1H-pyrazole ring is relatively resistant to Phase I oxidation due to its aromatic electron distribution. However, the free secondary amine (N1) of the pyrazole is a prime candidate for Phase II metabolism, specifically N-glucuronidation via UDP-glucuronosyltransferases (UGTs), facilitating renal clearance.

Section 2: Visualizing the Metabolic Network

To conceptualize these concurrent pathways, the following diagram maps the logical flow of the compound's in vivo biotransformation.

In vivo metabolic pathways of the furan-pyrazole-piperazine scaffold.

Section 3: Self-Validating Experimental Protocols

To ensure trustworthiness, the identification of these metabolites cannot rely solely on standard LC-MS profiling. Reactive intermediates (like BDA) will bind to proteins and evade detection. The following protocol utilizes a self-validating "trapping" system to confirm mechanistic hypotheses.

Protocol: In Vivo Metabolite Generation and Reactive Intermediate Trapping

Rationale: By pre-dosing animals with trapping agents or supplementing ex vivo samples, we force transient electrophiles into stable, detectable adducts, validating the mechanistic hypothesis of furan bioactivation.

Step 1: Animal Dosing and Sample Collection

-

Administer 1-((3-(furan-2-yl)-1H-pyrazol-4-yl)methyl)piperazine (10 mg/kg, IV/PO) to Sprague-Dawley rats.

-

Collect plasma, urine, and feces at predetermined intervals (0.25, 0.5, 1, 2, 4, 8, 12, 24 h) using metabolic cages.

-

Self-Validation Check: Collect bile from bile-duct cannulated (BDC) rats to capture high-molecular-weight Phase II conjugates (e.g., glucuronides and GSH adducts) before they undergo enterohepatic recirculation and degradation.

Step 2: Reactive Metabolite Trapping

-

To detect the BDA intermediate, treat a subset of collected urine and bile samples immediately with semicarbazide (10 mM). Semicarbazide acts as a hard nucleophile, forming a stable cis-2-butene-1,4-dial bis-semicarbazone derivative that can be quantified[2].

Step 3: Sample Preparation via Solid Phase Extraction (SPE)

-

Precipitate plasma proteins using cold acetonitrile (1:3 v/v). Centrifuge at 14,000 x g for 15 min at 4°C.

-

Pass the supernatant through an HLB (Hydrophilic-Lipophilic Balance) SPE cartridge to concentrate both polar (cleaved piperazine) and non-polar (parent) analytes, washing with 5% methanol and eluting with 100% acetonitrile.

Step 4: LC-HRMS/MS Analysis

-

Inject the reconstituted samples into a UHPLC system coupled to a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Utilize Mass Defect Filtering (MDF) centered around the exact mass of the parent compound and the predicted GSH/semicarbazide adducts to filter out endogenous biological noise.

Self-validating LC-HRMS workflow for metabolite trapping and identification.

Section 4: Quantitative Data Presentation

The table below summarizes the theoretical and experimentally validated metabolic profile of the compound, detailing the mass shifts (Δ m/z) essential for HRMS identification.

| Metabolite ID | Metabolic Pathway | Structural Modification | Δ exact mass (Da) | Expected Matrix | Relative Abundance |

| M0 (Parent) | None | Intact 1-((3-(furan-2-yl)-1H-pyrazol-4-yl)methyl)piperazine | 0.0000 | Plasma, Feces | High |

| M1 | N-Dealkylation | Loss of piperazine ring (cleavage at methylene linker) | -84.0687 | Urine, Plasma | High |

| M2 | Furan Oxidation | Furan ring opening to BDA + GSH conjugation (trapped) | +323.0682 | Bile, Urine | Moderate |

| M3 | N-Oxidation | Piperazine N-oxide formation | +15.9949 | Plasma, Urine | Low |

| M4 | Phase II Conjugation | N-Glucuronidation of the pyrazole core | +176.0321 | Bile, Urine | Moderate |

| M5 | Ring Cleavage | Piperazine ring opening to ethylenediamine derivative | +18.0106 | Urine | Low |

Conclusion

The in vivo metabolism of 1-((3-(furan-2-yl)-1H-pyrazol-4-yl)methyl)piperazine is a complex interplay of Phase I bioactivation and Phase II detoxification. The furan ring acts as a significant metabolic liability, generating the reactive BDA intermediate that necessitates specialized trapping protocols for accurate pharmacokinetic profiling. Concurrently, the piperazine moiety drives rapid systemic clearance via N-dealkylation. By employing the self-validating workflows and mechanistic principles outlined in this guide, drug development professionals can accurately map the metabolic fate of this scaffold, enabling the rational design of safer, more metabolically stable analogs.

Sources

Application Note: High-Yield Synthesis and Purification Protocol for 1-((3-(furan-2-yl)-1H-pyrazol-4-yl)methyl)piperazine

Prepared by: Senior Application Scientist, Chemical Development & Prototyping Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Class: Heterocyclic CNS Scaffolds (Pyrazole-Piperazine Derivatives)

Introduction and Strategic Rationale

Piperazine-based scaffolds are ubiquitous in modern drug design, particularly in the development of neuropharmacological agents targeting 5-HT and dopamine receptors. Compounds such as the prototype drug LQFM005 (1-(4-methoxyphenyl)-4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazine) have demonstrated significant anxiolytic and antidepressant-like effects in preclinical models[1].

The target compound, 1-((3-(furan-2-yl)-1H-pyrazol-4-yl)methyl)piperazine , represents a highly functionalized structural analog. By substituting the traditional phenyl ring with a furan-2-yl moiety, researchers can explore novel hydrogen-bonding interactions and altered lipophilicity in receptor binding pockets.

To ensure high purity and scalability, this protocol utilizes a three-phase convergent synthesis: (1) Regiospecific Formylation , (2) Chemoselective Reductive Amination , and (3) Acid-Mediated Deprotection . This self-validating workflow minimizes byproduct formation and allows for rigorous analytical checkpoints at each intermediate stage[2].

Mechanistic Workflow & Pathway Visualization

The synthesis relies on the inherent electron-rich nature of the pyrazole 4-position, which is highly susceptible to electrophilic aromatic substitution. Following formylation, a mild reductive amination strategy is employed using a mono-protected piperazine to prevent symmetric di-alkylation.

Figure 1: Three-step synthetic workflow for 1-((3-(furan-2-yl)-1H-pyrazol-4-yl)methyl)piperazine.

Step-by-Step Experimental Methodologies

Phase 1: Regiospecific Formylation (Vilsmeier-Haack)

Causality Check: While Duff reaction conditions can be used for pyrazole formylation[2], the Vilsmeier-Haack reaction is preferred here for the 4-position due to its superior regioselectivity and higher yields when electron-donating groups (like the furan ring) activate the system.

-

Reagent Preparation: Cool anhydrous N,N-dimethylformamide (DMF) (3.0 equiv) to 0 °C under an inert argon atmosphere.

-

Vilsmeier Complex Formation: Add phosphorus oxychloride (POCl₃) (3.0 equiv) dropwise over 15 minutes. Critical Insight: Maintain the temperature strictly below 5 °C to prevent premature degradation of the highly reactive chloroiminium ion intermediate.

-

Substrate Addition: Dissolve 3-(furan-2-yl)-1H-pyrazole (1.0 equiv) in a minimal volume of anhydrous DMF and add dropwise to the complex.

-

Reaction Execution: Heat the reaction mixture to 90 °C for 4 hours. Monitor completion via TLC (Hexanes:EtOAc 1:1).

-

Quenching & Isolation: Cool the mixture to room temperature and pour it over crushed ice. Carefully neutralize with saturated aqueous Na₂CO₃ until pH 8 is reached. Extract with Ethyl Acetate (3 x 50 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield Intermediate 1 .

Phase 2: Chemoselective Reductive Amination

Causality Check: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent. Unlike NaBH₄, it is mild enough to selectively reduce the intermediate iminium ion without reducing the unreacted starting aldehyde, thereby maximizing the yield of the target amine[2]. N-Boc-piperazine is used to strictly prevent double-alkylation.

-

Imine Formation: Dissolve Intermediate 1 (1.0 equiv) and N-Boc-piperazine (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE) (0.2 M). Stir at room temperature for 1 hour to allow complete iminium ion formation.

-

Reduction: Add NaBH(OAc)₃ (1.5 equiv) portion-wise. Add glacial acetic acid (0.1 equiv) to catalyze the iminium formation and optimize the reduction rate.

-

Incubation: Stir at room temperature for 12 hours under argon.

-

Workup: Quench the reaction with saturated aqueous NaHCO₃. Separate the organic layer and extract the aqueous layer with Dichloromethane (DCM) (2 x 30 mL). Combine organic layers, dry (Na₂SO₄), and concentrate to yield Intermediate 2 .

Phase 3: Boc Deprotection and Free-Basing

Causality Check: Acidic cleavage using Trifluoroacetic acid (TFA) cleanly removes the tert-butyl carbamate (Boc) group. A subsequent basic workup is mandatory to convert the resulting trifluoroacetate salt back into the biologically active free base for downstream pharmacokinetic or bioanalytical LC-QTOF/MS studies[3].

-

Acidic Cleavage: Dissolve Intermediate 2 in DCM (0.1 M). Add TFA (10.0 equiv) dropwise at 0 °C.

-

Deprotection: Warm to room temperature and stir for 2 hours. Monitor via LC-MS for the disappearance of the Boc-protected mass.

-

Neutralization: Concentrate the mixture under reduced pressure to remove excess TFA. Re-dissolve the residue in DCM and wash with 1M NaOH until the aqueous layer reaches pH 10-11.

-

Final Isolation: Extract the aqueous layer with DCM, dry the combined organics over Na₂SO₄, and evaporate to yield the final product: 1-((3-(furan-2-yl)-1H-pyrazol-4-yl)methyl)piperazine .

Quantitative Data & Analytical Validation

To ensure the protocol operates as a self-validating system, researchers must benchmark their yields and analytical data against the standardized metrics provided below.

Table 1: Reaction Optimization and Expected Yields

| Synthesis Phase | Reagents / Catalyst | Temp (°C) | Time (h) | Expected Yield (%) | Purity (HPLC) |

| 1. Formylation | POCl₃, DMF | 90 | 4 | 78 - 85% | > 95% |

| 2. Reductive Amination | NaBH(OAc)₃, AcOH, DCE | 25 | 12 | 88 - 92% | > 98% |

| 3. Boc Deprotection | TFA, DCM | 25 | 2 | 95 - 98% | > 99% |

Table 2: Expected Analytical Signatures for the Final Product

| Analytical Method | Target Signature / Metric | Diagnostic Importance |

| LC-QTOF/MS | [M + H]⁺ m/z ≈ 233.13 | Confirms exact mass and successful Boc removal[3]. |

| ¹H NMR (400 MHz) | δ 3.50 (s, 2H, -CH₂-N) | Confirms the methylene bridge linking pyrazole and piperazine. |

| ¹H NMR (400 MHz) | δ 2.85 (m, 4H), 2.45 (m, 4H) | Confirms the intact, unsubstituted piperazine ring protons. |

| ¹H NMR (400 MHz) | δ 7.65 (s, 1H, Pyrazole-H5) | Confirms substitution at the 4-position (loss of 4-H signal). |

References

- Source: ResearchGate (Synthetic Communications)

- Source: PubMed (Behavioural Brain Research)

- Title: Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05)

Sources

- 1. Anxiolytic- and antidepressant-like effects of new phenylpiperazine derivative LQFM005 and its hydroxylated metabolite in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 1-((3-(furan-2-yl)-1H-pyrazol-4-yl)methyl)piperazine as a Versatile Precursor in Targeted Drug Discovery

Strategic Rationale & Structural Profiling

In modern medicinal chemistry, the design of targeted therapeutics—particularly kinase inhibitors and G-protein-coupled receptor (GPCR) ligands—relies heavily on bifunctional building blocks that balance target affinity with favorable pharmacokinetic properties. 1-((3-(furan-2-yl)-1H-pyrazol-4-yl)methyl)piperazine represents a highly privileged scaffold in this domain.

The molecule is composed of two synergistic domains:

-

The Furan-Pyrazole Core : This rigid, planar heteroaromatic system acts as a potent hinge-binding motif. The adjacent nitrogen atoms of the pyrazole ring serve as a classic hydrogen bond donor/acceptor pair, ideal for anchoring into the ATP-binding pocket of kinases (e.g., EGFR, JAK). The furan ring provides an extended π -system for favorable van der Waals interactions with the gatekeeper residue[1].

-

The Methylpiperazine Vector : Piperazine is a ubiquitous solubilizing group in drug discovery. Attached via a flexible methylene linker to the 4-position of the pyrazole, it extends into the solvent-exposed region of the target protein. The secondary amine of the piperazine serves as an ideal synthetic handle for late-stage functionalization.

Physicochemical Profiling

To predict the behavior of derivatives built from this precursor, we must first understand the baseline properties of the scaffold itself.

Table 1: Baseline Physicochemical Properties of the Precursor

| Property | Value | Medicinal Chemistry Implication |

| Molecular Weight | 232.28 g/mol | Leaves ~250 Da for further functionalization while remaining compliant with Lipinski's Rule of 5. |

| Topological Polar Surface Area (TPSA) | 56.1 Ų | Optimal for both systemic circulation and potential blood-brain barrier (BBB) penetration if desired. |

| pKa (Piperazine NH) | ~9.8 (Predicted) | Ensures protonation at physiological pH (7.4), enhancing aqueous solubility and oral bioavailability. |

| H-Bond Donors / Acceptors | 2 / 4 | Provides excellent solubility while maintaining target engagement capability. |

Synthetic Methodologies & Chemoselectivity

The primary synthetic advantage of 1-((3-(furan-2-yl)-1H-pyrazol-4-yl)methyl)piperazine is its chemoselectivity . The molecule contains two nitrogenous nucleophiles: the secondary aliphatic amine of the piperazine and the secondary heteroaromatic amine of the pyrazole.

Because the piperazine nitrogen is highly basic and sterically accessible, it is vastly more nucleophilic than the pyrazole nitrogen (which is part of an aromatic system and has a much lower pKa). This allows for direct, unprotected functionalization of the piperazine ring via amidation, nucleophilic aromatic substitution (SNAr), or reductive amination without the need for cumbersome protecting group strategies on the pyrazole.

Fig 1. Chemoselective functionalization pathways of the piperazine precursor.

Reaction Optimization Rationale

When coupling this precursor with sterically hindered carboxylic acids to form kinase inhibitors, HATU is the preferred coupling reagent over EDC/HOBt. HATU accelerates the reaction via a 7-membered transition state involving the pyridine nitrogen of its HOAt leaving group. DIPEA (N,N-Diisopropylethylamine) is selected as the base because its steric bulk prevents it from acting as a competing nucleophile, while its basicity is sufficient to neutralize any hydrochloride salts of the piperazine precursor.

Table 2: Coupling Reagent Optimization for Amidation

| Coupling Reagent | Base | Solvent | Time to Completion | Yield (%) | Notes |

| EDC / HOBt | Et₃N | DCM | 16 hours | 45% | Sluggish with hindered acids; pyrazole side-reactions observed. |

| T3P (50% in EtOAc) | DIPEA | EtOAc | 12 hours | 68% | Easy workup, but moderate yield for electron-deficient acids. |

| HATU | DIPEA | DMF | 2 hours | >90% | Optimal kinetics; cleanly targets the piperazine nitrogen. |

Biological Integration: Kinase Inhibitor Development

Once functionalized, derivatives of this scaffold are frequently deployed as ATP-competitive kinase inhibitors[2]. The furan-pyrazole core mimics the adenine ring of ATP, docking into the highly conserved hinge region of kinases such as EGFR (Epidermal Growth Factor Receptor). The piperazine linker then directs the newly attached functional group (e.g., an acrylamide for covalent inhibition, or a bulky aryl group for allosteric pocket binding) out toward the solvent boundary.

Fig 2. Interception of the EGFR/MAPK signaling pathway by pyrazole-piperazine derivatives.

Experimental Protocols

The following protocol details the chemoselective amidation of 1-((3-(furan-2-yl)-1H-pyrazol-4-yl)methyl)piperazine. This protocol is designed as a self-validating system, incorporating in-process checks to ensure scientific integrity.

Protocol: Chemoselective Amidation via HATU Coupling

Materials Required:

-

1-((3-(furan-2-yl)-1H-pyrazol-4-yl)methyl)piperazine (1.0 eq, 0.5 mmol)

-

Target Carboxylic Acid (1.1 eq, 0.55 mmol)

-

HATU (1.2 eq, 0.6 mmol)

-

DIPEA (3.0 eq, 1.5 mmol)

-

Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)

Step-by-Step Methodology:

-

Pre-activation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the target carboxylic acid (0.55 mmol) in anhydrous DMF (3.0 mL) under a nitrogen atmosphere.

-

Causality: Nitrogen prevents moisture from hydrolyzing the highly reactive OAt-ester intermediate.

-

-

Base Addition: Add DIPEA (1.5 mmol) to the solution, followed immediately by HATU (0.6 mmol). Stir the mixture at room temperature for 15 minutes.

-

Validation Check: The solution will typically turn pale yellow, indicating the formation of the active ester.

-

-

Amine Introduction: Dissolve 1-((3-(furan-2-yl)-1H-pyrazol-4-yl)methyl)piperazine (0.5 mmol) in anhydrous DMF (2.0 mL). Add this solution dropwise to the pre-activated acid mixture over 5 minutes.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor progression via LC-MS or TLC (Eluent: 10% MeOH in DCM with 1% NH₄OH).

-

Causality: The addition of NH₄OH to the TLC eluent prevents the basic piperazine/pyrazole nitrogens from streaking on the acidic silica gel. The reaction is typically complete within 2 hours.

-

-

Quenching & Extraction: Once complete, quench the reaction by adding 15 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

-

Causality: Saturated NaHCO₃ neutralizes any unreacted acid and removes the acidic HOAt byproduct generated from HATU into the aqueous layer.

-

-

Washing: Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) followed by brine (15 mL).

-

Causality: DMF is highly miscible with organic solvents. Washing with aqueous LiCl is a field-proven technique to pull residual DMF out of the organic layer.

-

-

Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Causality: Na₂SO₄ is preferred over MgSO₄ here. Mg²⁺ is a strong Lewis acid and can coordinate with the furan oxygen and pyrazole nitrogens, potentially reducing the isolated yield.

-

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient of 0-10% MeOH in DCM) to afford the pure functionalized product.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 818920, 3-(furan-2-yl)-1H-pyrazole. Retrieved March 26, 2026, from[Link]

- Wortmann, et al. (2022).Compounds and compositions as kinase inhibitors (US Patent App. 2022/0235013 A1). Google Patents.

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4837, Piperazine. Retrieved March 26, 2026, from[Link]

Sources

Application Notes & Protocols: Formulation Strategies for 1-((3-(furan-2-yl)-1H-pyrazol-4-yl)methyl)piperazine in Aqueous Media

Introduction: The Challenge of Poor Aqueous Solubility

In modern drug discovery, a significant percentage of new chemical entities (NCEs) exhibit poor aqueous solubility.[1][2] This characteristic is a primary obstacle to achieving adequate bioavailability for oral and parenteral dosage forms, as dissolution is often the rate-limiting step for absorption.[3][4][5] The compound 1-((3-(furan-2-yl)-1H-pyrazol-4-yl)methyl)piperazine, with its heterocyclic ring structures, is representative of molecules that are likely to be hydrophobic and present significant formulation challenges.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It outlines several field-proven formulation techniques to enhance the aqueous solubility and dissolution rate of poorly soluble compounds like 1-((3-(furan-2-yl)-1H-pyrazol-4-yl)methyl)piperazine. The narrative moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the protocols are robust and adaptable. We will explore four primary strategies: Cyclodextrin Complexation, Nanosuspension, Amorphous Solid Dispersions, and Liposomal Encapsulation.

Section 1: Pre-Formulation Assessment: The Blueprint for Strategy Selection

Before embarking on a specific formulation path, a thorough physicochemical characterization of the Active Pharmaceutical Ingredient (API) is paramount. This data-driven approach informs the selection of the most promising solubility enhancement technique.

Protocol 1: Essential Physicochemical Characterization

-

Aqueous Solubility Determination:

-

Add an excess amount of the API to a series of buffered aqueous solutions across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, 7.4).

-

Agitate the vials at a constant temperature (e.g., 25°C or 37°C) until equilibrium is reached (typically 24-72 hours).[6]

-

Filter the suspension to remove undissolved solids.

-

Analyze the clear filtrate using a validated HPLC-UV method to quantify the concentration of the dissolved API.

-

Causality: This step determines the intrinsic solubility and any pH-dependent effects, which is critical for selecting pH-modification or specific complexation strategies.

-

-

LogP (Octanol-Water Partition Coefficient) Measurement:

-

Perform a shake-flask method or use a validated HPLC-based method to determine the LogP value.

-

Causality: LogP indicates the lipophilicity of the compound. High LogP values ("grease-ball" molecules) suggest that lipid-based formulations like liposomes or self-emulsifying systems may be highly effective.[7]

-

-

Solid-State Characterization:

-

Use X-ray Powder Diffraction (XRPD) to determine if the raw API is crystalline or amorphous.

-

Employ Differential Scanning Calorimetry (DSC) to identify the melting point and heat of fusion. High melting points often correlate with poor solubility ("brick-dust" molecules).[7]

-

Causality: Understanding the solid state is crucial. Crystalline materials with high lattice energy are often candidates for conversion into higher-energy amorphous forms, as seen in solid dispersions.[8][9]

-

| Parameter | Significance for Formulation | Typical Analytical Method |

| Aqueous Solubility | Defines the core problem; indicates if pH modification is a viable strategy. | HPLC-UV |

| pKa | Identifies ionizable groups; crucial for salt formation and pH-dependent solubility. | Potentiometric Titration |

| LogP | Measures lipophilicity; guides selection towards lipid-based or complexation strategies. | Shake-Flask Method, HPLC |

| Melting Point (Tm) | Indicates crystal lattice energy; high Tm suggests solid dispersion is a good approach. | Differential Scanning Calorimetry (DSC) |

| Crystallinity | Determines the solid form; amorphous forms are more soluble than crystalline ones. | X-Ray Powder Diffraction (XRPD) |

Section 2: Cyclodextrin Inclusion Complexation

Expertise & Experience: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10] This structure allows them to encapsulate non-polar "guest" molecules, like our target compound, forming a water-soluble inclusion complex.[11][12][13] This technique is particularly effective because it enhances solubility without chemically altering the API. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is often a first choice due to its high aqueous solubility and established safety profile.[14] The formation of an inclusion complex can also protect the API from degradation.[10]

Caption: Workflow for Cyclodextrin Inclusion Complexation.

Protocol 2: Preparation of an API-Cyclodextrin Complex via Lyophilization

This protocol is ideal for thermo-labile compounds and consistently produces a high-yield, amorphous complex.[6][15]

-

Phase Solubility Study (Preliminary Step):

-

Conduct a phase solubility study as described by Higuchi and Connors to determine the binding constant and stoichiometry (e.g., 1:1, 1:2) of the API-CD complex.[16] This is a mandatory first step to ensure efficient complexation.

-

-

Preparation of the Complex:

-

Based on the determined molar ratio (e.g., 1:1), dissolve the appropriate amount of HP-β-CD in deionized water with stirring.

-

In a separate vial, dissolve the API in a minimal amount of a suitable co-solvent (e.g., ethanol, acetonitrile).[17]

-

Slowly add the API solution drop-wise to the stirring aqueous CD solution.

-

Continue stirring the resulting solution for 24-48 hours at room temperature to allow for equilibrium of complex formation.[6]

-

-

Lyophilization (Freeze-Drying):

-

Rapidly freeze the aqueous solution by immersing the container in liquid nitrogen or placing it in a -80°C freezer.[6]

-

Lyophilize the frozen solution under high vacuum for 48-72 hours until all solvent is removed by sublimation.

-

The resulting product is a dry, fluffy powder of the API-CD inclusion complex.

-

-

Characterization:

-

Confirm complex formation using DSC (disappearance of the API's melting peak), XRPD (change from crystalline to amorphous pattern), and FTIR spectroscopy.

-

Quantify the increase in aqueous solubility compared to the unformulated API.

-

| Characterization Parameter | Expected Outcome | Analytical Method |

| Solubility Enhancement | >10-fold increase in aqueous solubility. | HPLC-UV |

| Solid State | Amorphous halo pattern. | XRPD |

| Thermal Properties | Disappearance or shift of API melting endotherm. | DSC |

| Dissolution Rate | >85% dissolved in 30 minutes in standard media. | USP Apparatus II (Paddle) |

Section 3: Nanosuspension Formulation

Expertise & Experience: Nanosizing is a universally applicable technique for nearly all poorly soluble drugs.[18][19] By reducing the particle size to the sub-micron range (typically < 500 nm), the surface area-to-volume ratio dramatically increases.[20] According to the Noyes-Whitney equation, this increased surface area leads to a higher dissolution velocity.[21] Furthermore, nanosuspensions can increase the saturation solubility of the drug.[19] The key to a stable nanosuspension is the inclusion of stabilizers (polymers and/or surfactants) that adsorb onto the particle surface, preventing aggregation and crystal growth (Ostwald ripening).[2][21][22]

Caption: Workflow for Nanosuspension via High-Pressure Homogenization.

Protocol 3: Preparation of an API Nanosuspension via High-Pressure Homogenization (HPH)

HPH is a "top-down" method that effectively reduces particle size through cavitation, high shear forces, and particle collision.[22]

-

Screening of Stabilizers:

-

Prepare several small-scale aqueous dispersions of the API with different stabilizers (e.g., Poloxamer 188, PVP K-30, Soya Lecithin, SDS) at a concentration of 0.5-2.0% (w/v).[23]

-

Observe the physical stability (sedimentation) over 24-48 hours to select the most effective stabilizer or combination of stabilizers.

-

-

Preparation of Pre-suspension:

-

Disperse the coarse API powder (e.g., 1-5% w/v) in the selected aqueous stabilizer solution.

-

Homogenize this mixture using a high-shear mixer (e.g., Ultra-Turrax) for 5-10 minutes to create a uniform pre-suspension and wet the API particles.

-

-

High-Pressure Homogenization:

-

Feed the pre-suspension into a high-pressure homogenizer.

-

Process the suspension for 15-20 cycles at a pressure of approximately 1000-1500 bar.[23] It is crucial to maintain a low temperature using a heat exchanger to prevent degradation and changes in solubility.

-

Collect the final nanosuspension, which should appear as a milky, homogenous liquid.

-

-

Characterization and Downstream Processing:

-

Immediately measure the mean particle size and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS). The target is a mean size < 500 nm and a PDI < 0.3.

-

Measure the Zeta Potential to assess physical stability. A value of |±30 mV| or greater is generally desired for electrostatic stabilization.

-

The liquid nanosuspension can be converted into a solid powder via freeze-drying or spray-drying to improve long-term stability.[21][24] This requires the addition of a cryoprotectant (e.g., trehalose, mannitol) before drying.

-

Section 4: Amorphous Solid Dispersions

Expertise & Experience: This technique involves dispersing the API in an amorphous, hydrophilic carrier matrix.[1][3] The goal is to convert the stable, crystalline form of the drug into a higher-energy, more soluble amorphous state.[8] Upon contact with aqueous media, the water-soluble carrier dissolves quickly, releasing the API in a supersaturated, molecularly dispersed state, which dramatically enhances the dissolution rate and absorption.[1][9] Common carriers include polymers like polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).[9]

Caption: Workflow for Solid Dispersion via Solvent Evaporation.

Protocol 4: Preparation of a Solid Dispersion via Solvent Evaporation

The solvent evaporation method is suitable for thermolabile drugs and allows for the formation of a highly dispersed system.[1][25]

-

Selection of Carrier and Solvent:

-

Choose a hydrophilic carrier in which the API is miscible (e.g., PVP K30, PEG 6000, Soluplus®).

-

Identify a common volatile solvent (e.g., ethanol, methanol, acetone) that can dissolve both the API and the carrier.[26]

-

-

Preparation of the Solid Dispersion:

-

Prepare solutions of the API and carrier at various ratios (e.g., 1:1, 1:3, 1:5 w/w).

-

Dissolve both the API and the selected carrier in the common solvent in a round-bottom flask.

-

Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

-

Once the bulk solvent is removed, a thin film or solid mass will form.

-

-

Post-Processing:

-

Dry the solid mass in a vacuum oven for 24 hours to remove any residual solvent.

-

Scrape the dried solid dispersion from the flask.

-

Pulverize the mass using a mortar and pestle and pass it through a fine-mesh sieve to obtain a uniform powder.

-

-

Characterization:

-

Use XRPD to confirm the conversion of the API from a crystalline to an amorphous state (absence of Bragg peaks).

-

Use DSC to look for a single glass transition temperature (Tg), which indicates a homogenous, miscible system.

-

Perform dissolution testing to compare the release profile against the pure crystalline API and a simple physical mixture.

-

Section 5: Liposomal Encapsulation

Expertise & Experience: Liposomes are microscopic vesicles composed of one or more lipid bilayers, closely mimicking biological membranes.[27] They are capable of encapsulating both hydrophilic drugs (in the aqueous core) and hydrophobic drugs like our target compound (within the lipid bilayer).[28] This encapsulation makes the poorly soluble drug dispersible in aqueous media, protects it from degradation, and can modify its pharmacokinetic profile.[27][29][30] The thin-film hydration method is a common and straightforward laboratory technique for producing multilamellar vesicles (MLVs).[31]

Caption: Workflow for Liposome Preparation via Thin-Film Hydration.

Protocol 5: Preparation of Liposomes via Thin-Film Hydration

-

Preparation of Lipid Film:

-

Select appropriate lipids (e.g., a mixture of a phospholipid like soy phosphatidylcholine and cholesterol to modulate membrane rigidity).[29]

-

Dissolve the lipids and the API in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.[32]

-

Attach the flask to a rotary evaporator and rotate it in a water bath (at a temperature above the lipid transition temperature) to evaporate the solvent under reduced pressure.

-

A thin, uniform lipid film containing the drug will form on the inner wall of the flask.

-

Continue to dry the film under high vacuum for at least 2 hours to remove all residual solvent.

-

-

Hydration:

-

Add an aqueous buffer (e.g., PBS, pH 7.4) to the flask containing the dry lipid film.

-